Cas no 65846-34-6 (N-acetylnorheroin)

N-acetylnorheroin structure
N-acetylnorheroin structure
Product Name:N-acetylnorheroin
CAS No:65846-34-6
MF:C22H23NO6
MW:397.42112660408
CID:962649
PubChem ID:46783592
Update Time:2025-04-19

N-acetylnorheroin Chemical and Physical Properties

Names and Identifiers

    • N-acetylnorheroin
    • N,O3,O6-triacetylnormorphine
    • Morphinan-3,6-diol, 17-acetyl-7,8-didehydro-4,5-epoxy-, diacetate (ester), (5alpha,6alpha)-
    • 65846-34-6
    • [(4R,4aR,7S,7aR,12bS)-3-acetyl-9-acetyloxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
    • Inchi: 1S/C22H23NO6/c1-11(24)23-9-8-22-15-5-7-18(28-13(3)26)21(22)29-20-17(27-12(2)25)6-4-14(19(20)22)10-16(15)23/h4-7,15-16,18,21H,8-10H2,1-3H3/t15-,16+,18-,21-,22-/m0/s1
    • InChI Key: LJFIFOPYTFFRKD-HIFDQRORSA-N
    • SMILES: O1C2=C(C=CC3C[C@@H]4[C@@H]5C=C[C@@H]([C@H]1[C@@]5(C=32)CCN4C(C)=O)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 397.15253745g/mol
  • Monoisotopic Mass: 397.15253745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 779
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 82.1Ų
Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.